molecular formula C18H19N3O4 B2877673 4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone CAS No. 21091-99-6

4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone

Cat. No. B2877673
CAS RN: 21091-99-6
M. Wt: 341.367
InChI Key: BTSWBJKSKBKROS-UHFFFAOYSA-N
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Description

“4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone” is a chemical compound with the molecular formula C18H19N3O4. It is used for research purposes. It has been studied for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a nitrophenyl ketone group. The molecular weight of the compound is 341.367.

Scientific Research Applications

Photosensitive Polymers

One application involves the synthesis and characterization of photosensitive polymers. Polymers with pendant α,β‐unsaturated ketone moieties, related to the core structure of 4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone, exhibit significant photocrosslinking properties. These materials are studied for their thermal properties and potential applications in light-responsive devices and coatings (Reddy, Subramanian, & Sainath, 1998).

Alcohol Oxidation

The compound's framework serves as a basis for understanding the reaction mechanism and kinetics of alcohol oxidation. Nitrosonium cations, generated from nitroxyl radicals, act as selective oxidizing agents, transforming alcohols into aldehydes or ketones. This reaction pathway is critical for designing efficient electrochemical processes for organic synthesis (Kishioka, Ohki, Ohsaka, & Tokuda, 1998).

Organic Synthesis

In organic synthesis, the structural motif of this compound is utilized in the preparation of novel polystyrene-supported catalysts. These catalysts facilitate Michael additions in the synthesis of pharmacologically relevant compounds, demonstrating the utility of such structures in streamlining complex synthetic pathways (Alonzi et al., 2014).

Oxyfunctionalization of Ketones

The oxyfunctionalization of ketones using derivatives of the compound showcases innovative approaches to regioselective modification of organic molecules. This methodology enables the efficient synthesis of oxygenated carbonyl compounds, pivotal in drug development and materials science (Ren, Liu, & Guo, 1996).

Nitrone Formation

Explorations into the reaction mechanisms involving ketones with nitrophenyl groups have led to the formation of nitrones, crucial intermediates in organic synthesis. These reactions open pathways for synthesizing polycyclic isoxazolidines, compounds with potential biological activities (Shimizu, Yoshinaga, & Yokoshima, 2021).

Future Directions

The future directions for the study of “4-(2-Methoxyphenyl)piperazinyl 4-nitrophenyl ketone” could involve further exploration of its potential as a ligand for alpha1-adrenergic receptors . This could include in-depth studies of its pharmacokinetics, efficacy, and safety in preclinical and clinical trials.

properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-25-17-5-3-2-4-16(17)19-10-12-20(13-11-19)18(22)14-6-8-15(9-7-14)21(23)24/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSWBJKSKBKROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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